3-Phenylpropyl pyrrolidin-1-ylacetate
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Overview
Description
3-Phenylpropyl 2-(pyrrolidin-1-yl)acetate is a chemical compound that features a pyrrolidine ring and a phenylpropyl groupThe presence of the pyrrolidine ring, a versatile scaffold, enhances its biological activity and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylpropyl 2-(pyrrolidin-1-yl)acetate typically involves the reaction of 3-phenylpropyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of 3-phenylpropyl 2-(pyrrolidin-1-yl)acetate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Thionyl chloride, sodium hydride
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3-Phenylpropyl 2-(pyrrolidin-1-yl)acetate has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-phenylpropyl 2-(pyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and exhibit comparable biological activities.
Phenylpropyl derivatives: Compounds such as 3-phenylpropylamine and 3-phenylpropyl alcohol have similar structural features but differ in their functional groups.
Uniqueness: 3-Phenylpropyl 2-(pyrrolidin-1-yl)acetate is unique due to the combination of the pyrrolidine ring and the phenylpropyl group, which enhances its pharmacological potential and versatility in chemical synthesis .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-phenylpropyl 2-pyrrolidin-1-ylacetate |
InChI |
InChI=1S/C15H21NO2/c17-15(13-16-10-4-5-11-16)18-12-6-9-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13H2 |
InChI Key |
DIWSCHGCFLMEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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